![molecular formula C13H17O3- B14122529 Methyl(4-tert-butylphenoxy)acetate](/img/structure/B14122529.png)
Methyl(4-tert-butylphenoxy)acetate
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Overview
Description
Suc-Leu-Tyr-AMC, also known as N-(3-carboxy-1-oxopropyl)-L-leucyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-tyrosinamide, is a fluorogenic substrate used primarily in biochemical research. It is a substrate for calpain I and II, as well as papain, which are cysteine proteases. This compound is utilized to measure the chymotrypsin-like peptidase activity of the 20S proteasome .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Suc-Leu-Tyr-AMC involves the coupling of N-succinyl-L-leucine and L-tyrosine with 7-amino-4-methylcoumarin (AMC). The reaction typically occurs in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out under mild conditions to prevent the degradation of the sensitive AMC moiety .
Industrial Production Methods
Industrial production of Suc-Leu-Tyr-AMC follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
Suc-Leu-Tyr-AMC undergoes hydrolysis reactions catalyzed by proteases such as calpain I, calpain II, and papain. The hydrolysis of the peptide bond releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety .
Common Reagents and Conditions
Reagents: Calpain I, Calpain II, Papain
Conditions: The reactions are typically carried out in buffered solutions at physiological pH (around 7.4) and temperature (37°C).
Major Products
The major product formed from the hydrolysis of Suc-Leu-Tyr-AMC is 7-amino-4-methylcoumarin (AMC), which exhibits strong fluorescence. This property is utilized to measure enzyme activity in various biochemical assays .
Scientific Research Applications
Suc-Leu-Tyr-AMC is widely used in scientific research due to its fluorogenic properties. Some of its applications include:
Biochemistry: Used as a substrate to study the activity of proteases such as calpain I, calpain II, and papain.
Cell Biology: Employed in assays to measure the chymotrypsin-like activity of the 20S proteasome in cell lysates.
Industry: Applied in the development of protease inhibitors and other therapeutic agents.
Mechanism of Action
Suc-Leu-Tyr-AMC acts as a substrate for specific proteases. Upon cleavage by these enzymes, the compound releases 7-amino-4-methylcoumarin (AMC), which fluoresces. This fluorescence can be measured to determine the activity of the protease. The molecular targets of Suc-Leu-Tyr-AMC include calpain I, calpain II, and papain, which are involved in various cellular processes such as protein degradation and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Suc-Leu-Leu-Val-Tyr-AMC: Another fluorogenic substrate used to measure proteasome activity.
MeOSuc-Ala-Ala-Pro-Val-AMC: A substrate for chymotrypsin-like proteases.
Uniqueness
Suc-Leu-Tyr-AMC is unique due to its specific substrate properties for calpain I, calpain II, and papain. Its ability to release a highly fluorescent product upon enzymatic cleavage makes it a valuable tool in biochemical assays .
Properties
Molecular Formula |
C13H17O3- |
---|---|
Molecular Weight |
221.27 g/mol |
IUPAC Name |
2-(4-tert-butylphenoxy)propanoate |
InChI |
InChI=1S/C13H18O3/c1-9(12(14)15)16-11-7-5-10(6-8-11)13(2,3)4/h5-9H,1-4H3,(H,14,15)/p-1 |
InChI Key |
DMJZZNRMJJGRNF-UHFFFAOYSA-M |
Canonical SMILES |
CC(C(=O)[O-])OC1=CC=C(C=C1)C(C)(C)C |
Origin of Product |
United States |
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